3-(5-bromofuran-2-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran core.
Introduction of the Amido Group: The amido group can be introduced via an amide coupling reaction using 5-bromofuran-2-carboxylic acid and an appropriate amine.
Fluorophenyl Substitution: The final step involves the substitution of the fluorophenyl group using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amido or carboxamide groups, potentially yielding amines or alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromofuran-2-amido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide
- 3-(5-bromofuran-2-amido)-N-(3-methylphenyl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3-(5-bromofuran-2-amido)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O4/c21-16-9-8-15(27-16)19(25)24-17-13-6-1-2-7-14(13)28-18(17)20(26)23-12-5-3-4-11(22)10-12/h1-10H,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOFLBZXSPSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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